Cas no 22044-58-2 (4H-1-Benzopyran-4-one,3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-)

4H-1-Benzopyran-4-one,3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)- structure
22044-58-2 structure
Productnaam:4H-1-Benzopyran-4-one,3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-
CAS-nummer:22044-58-2
MF:C21H18O6
MW:366.364026546478
CID:261924
PubChem ID:5810067

4H-1-Benzopyran-4-one,3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 4H-1-Benzopyran-4-one,3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-
    • 22044-58-2
    • LMPK12050239
    • KBioSS_002309
    • SR-05000002621-1
    • Spectrum4_000946
    • 5,7-Dihydroxy-3',4'-methylenedioxy-6-prenylisoflavone
    • KBio2_004875
    • KBio2_002307
    • BRD-K59272984-001-02-6
    • CHEMBL412010
    • CCG-40042
    • KBioGR_001532
    • SCHEMBL24075574
    • NCGC00095513-01
    • Q5263162
    • EVN8G9T8C6
    • 3-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-4H-chromen-4-one
    • CHEBI:107656
    • SDCCGMLS-0066443.P001
    • SR-05000002621
    • 3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-1-benzopyran-4-one
    • Spectrum5_001728
    • Isoflavone, 5,7-dihydroxy-6-(3-methyl-2-butenyl)-3',4'-(methylenedioxy)-
    • BSPBio_001879
    • Spectrum_001813
    • DTXSID601027239
    • SPECTRUM201650
    • KBio3_001379
    • derrubone
    • NCGC00095513-02
    • 4H-1-Benzopyran-4-one, 3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methyl-2-butenyl)- (
    • 3-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
    • UNII-EVN8G9T8C6
    • SPBio_000175
    • 3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one
    • BDBM50477802
    • KBio2_007443
    • NCGC00178932-01
    • Spectrum3_000230
    • Spectrum2_000048
    • Inchi: InChI=1S/C21H18O6/c1-11(2)3-5-13-15(22)8-18-19(20(13)23)21(24)14(9-25-18)12-4-6-16-17(7-12)27-10-26-16/h3-4,6-9,22-23H,5,10H2,1-2H3
    • InChI-sleutel: FTBGFGQPUMCUSC-UHFFFAOYSA-N
    • LACHT: C/C(=C/CC1C(O)=CC2=C(C(C(C3=CC=C4OCOC4=C3)=CO2)=O)C=1O)/C

Berekende eigenschappen

  • Exacte massa: 366.11034
  • Monoisotopische massa: 366.11033829g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 3
  • Complexiteit: 637
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 85.2Ų
  • XLogP3: 4.8

Experimentele eigenschappen

  • Dichtheid: 1.392
  • Kookpunt: 586.7°Cat760mmHg
  • Vlampunt: 211°C
  • Brekindex: 1.663
  • PSA: 85.22

Artikelen aanbevelen

Aanbevolen leveranciers
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
pengshengyue
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
pengshengyue
Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd